3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea
Beschreibung
The exact mass of the compound 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea is 358.23687621 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-piperidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-16-6-8-18(9-7-16)24-15-17(14-19(24)25)22-20(26)21-10-5-13-23-11-3-2-4-12-23/h6-9,17H,2-5,10-15H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXWZQNCVSZGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C25H33N5O3S
- Molecular Weight : 483.63 g/mol
- CAS Number : 887673-99-6
The compound exhibits activity primarily through the modulation of specific receptors and enzymes in the body. It is hypothesized to interact with melanocortin receptors, particularly the melanocortin subtype-4 receptor (MC4R), which plays a crucial role in energy homeostasis and appetite regulation.
Key Mechanisms:
- Melanocortin Receptor Agonism : The compound acts as a partial agonist at MC4R, which is associated with anti-obesity effects without increasing erectile activity in rodent models .
- Enzyme Inhibition : It may also inhibit certain enzymes linked to metabolic pathways, although specific targets require further investigation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MC4R Activation | Partial agonist activity | |
| Anti-obesity Effects | Reduction in food intake in models | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
In Vivo Studies
In vivo studies are essential for understanding the broader implications of this compound's activity:
- Weight Management : Animal studies indicate a reduction in body weight and fat mass when administered at specific dosages.
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, with no significant adverse effects reported at therapeutic doses.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving obese rodent models showed that administration of the compound led to a significant decrease in body weight over a four-week period compared to controls, suggesting its efficacy as an anti-obesity agent .
- Case Study 2 : Another study focused on metabolic syndrome parameters, where the compound improved insulin sensitivity and reduced plasma glucose levels in diabetic models, indicating potential for managing diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
